

Chemical Structure & Synthetic Utility of 2-Methyl-5-Iodobenzoyl Chloride

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Compound of Interest

Compound Name: 5-Iodo-2-methylbenzoyl chloride

CAS No.: 108440-70-6

Cat. No.: B174534

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Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Bifunctional Scaffold

In the landscape of modern drug discovery, 2-methyl-5-iodobenzoyl chloride represents a high-value "bifunctional linker." Its utility stems from its ability to serve as a divergent node in convergent synthesis. The molecule possesses two distinct electrophilic sites with orthogonal reactivity profiles:

- The Acyl Chloride (C-1): A "hard" electrophile susceptible to rapid nucleophilic acyl substitution (amidation/esterification).
- The Aryl Iodide (C-5): A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The presence of the ortho-methyl group (C-2) is not merely structural; it provides critical steric bulk that can lock conformation (atropisomerism) and improve metabolic stability by blocking the hydrolytic vulnerability of the adjacent amide bond.

Structural Specifications & Reactivity Profile

Chemical Identity[1][2][3]

- IUPAC Name: 2-methyl-5-iodobenzoyl chloride
- Molecular Formula: C₈H₆ClIO
- Molecular Weight: 280.49 g/mol
- Precursor Identity: Derived from 2-methyl-5-iodobenzoic acid (CAS: 54527-84-3).
- Physical State: Typically a low-melting yellow solid or viscous oil; highly moisture-sensitive.

Electronic & Steric Analysis

Feature	Electronic Effect	Steric Effect	Synthetic Implication
-COCl (Pos 1)	Strong Electron Withdrawing Group (EWG). Activates ring for nucleophilic attack, though less than nitro-variants.	Planar carbonyl.[1]	Primary site of reaction. Must be engaged before Pd-coupling to avoid catalyst poisoning by the acid chloride.
-CH ₃ (Pos 2)	Weak Electron Donating Group (EDG) via hyperconjugation.	High. Creates steric hindrance around the carbonyl.	Critical: Slows down hydrolysis relative to unhindered benzoyl chlorides. Induces rotamers in resulting amides.
-I (Pos 5)	Weak Inductive Withdrawal (-I), Weak Mesomeric Donation (+M).	Moderate.	Excellent leaving group for oxidative addition to Pd(0). Positioned meta to the carbonyl, minimizing electronic interference.

Synthesis Protocol: Generation from Acid Precursor

Due to its hydrolytic instability, 2-methyl-5-iodobenzoyl chloride is rarely stored for long periods. It is best synthesized de novo or in situ from 2-methyl-5-iodobenzoic acid.

Reagent Selection: Thionyl Chloride vs. Oxalyl Chloride

While Thionyl Chloride (

) is cost-effective, Oxalyl Chloride ((

) is the superior choice for high-value intermediates to avoid thermal deiodination or harsh reflux conditions.

Validated Protocol (Oxalyl Chloride Method)

Objective: Convert 10.0 g of 2-methyl-5-iodobenzoic acid to the acid chloride.

Reagents:

- 2-methyl-5-iodobenzoic acid (1.0 equiv)
- Oxalyl chloride (1.2 equiv)[2]
- DMF (Dimethylformamide) (Catalytic, 0.05 equiv)
- Dichloromethane (DCM) (Anhydrous, 10 volumes)

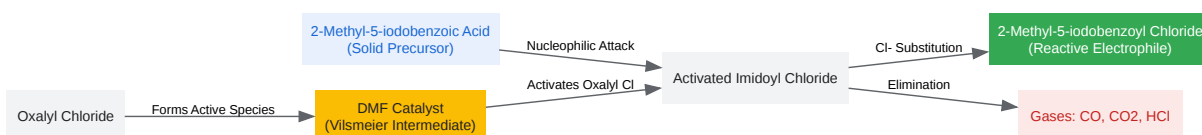
Step-by-Step Methodology:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
- Slurry Formation: Charge the RBF with 2-methyl-5-iodobenzoic acid (10.0 g) and anhydrous DCM (100 mL). The acid may not fully dissolve initially.
- Catalyst Addition: Add catalytic DMF (approx. 3-5 drops). Note: DMF forms the reactive Vilsmeier-Haack intermediate, essential for rapid conversion at room temperature.

- Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride dropwise via syringe over 15 minutes. Gas evolution (, ,) will be vigorous.
- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours. The solution should become homogenous and turn clear/yellow.
- Quality Control (In-Process): Aliquot 50 µL into MeOH. Check LCMS for the methyl ester (formed instantly). Disappearance of the Acid peak confirms conversion.
- Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove DCM and excess oxalyl chloride.
- Azeotrope: Add 20 mL of anhydrous toluene and re-evaporate to remove trace HCl.
- Result: The residue is the crude 2-methyl-5-iodobenzoyl chloride, ready for immediate coupling.

Mechanism of Synthesis (DMF Catalysis)

The following diagram illustrates the Vilsmeier-Haack pathway utilized in this protocol.



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Caption: Catalytic cycle converting the benzoic acid to acid chloride via the Vilsmeier-Haack intermediate.

Synthetic Utility in Medicinal Chemistry^{[2][6][7][8][9]}

This scaffold is particularly ubiquitous in the synthesis of Kinase Inhibitors and SGLT2 Inhibitors. The synthetic logic typically follows a "Head-to-Tail" construction.

Divergent Synthesis Strategy

The order of operations is critical.

- Path A (Standard): Amide formation first. The Iodine survives the mild basic conditions of acylation.
- Path B (Rare): Suzuki coupling first. This requires protecting the carboxylic acid (as an ester), coupling, hydrolyzing, and then forming the chloride. Therefore, using the pre-formed 2-methyl-5-iodobenzoyl chloride implies Path A is intended.

Application: Synthesis of Biaryl Amide Kinase Inhibitors

Reaction: Schotten-Baumann or Anhydrous Amidation.

- Substrate: 2-Methyl-5-iodobenzoyl chloride (Crude from Section 3.2).
- Nucleophile: Heterocyclic amine (e.g., aminopyridine, aniline derivative).
- Base: Diisopropylethylamine (DIPEA) or Pyridine.
- Solvent: DCM or THF.

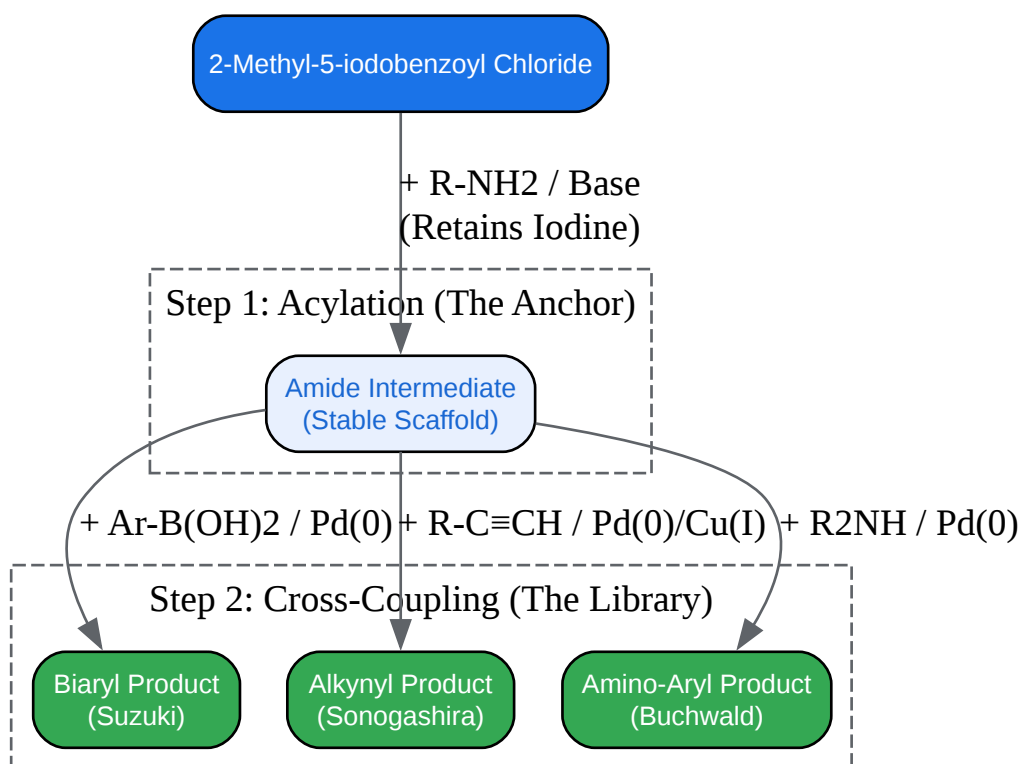
Mechanism: The nucleophilic amine attacks the carbonyl carbon. The tetrahedral intermediate collapses, expelling chloride.^[3] The ortho-methyl group prevents "flat" conjugation, forcing the amide bond out of plane with the phenyl ring. This non-planar conformation is often essential for fitting into the ATP-binding pocket of kinases (e.g., B-RAF, BCR-ABL).

Subsequent Functionalization (The Iodine Handle)

Once the amide is formed, the 5-iodo position serves as the handle for library generation.

- Suzuki-Miyaura: Coupling with aryl boronic acids to extend the scaffold.

- Sonogashira: Coupling with terminal alkynes.
- Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).



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Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the acid chloride and aryl iodide.

Handling, Safety, and Analytics

Safety Profile

- Hazards: Causes severe skin burns and eye damage (H314).[4][1][5][6] Reacts violently with water (EUH014).
- Lachrymator: As a benzoyl chloride derivative, it is a potent lachrymator. All operations must occur in a functioning fume hood.[7]
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Decomposes to the acid and HCl upon exposure to moist air.

Analytical Characterization Data (Reference)

When validating the synthesis of the intermediate:

Technique	Expected Signal	Interpretation
FT-IR	~1770 - 1785 cm^{-1}	Sharp, strong Carbonyl (C=O) stretch. (Shifted higher than the acid's ~1680 cm^{-1}).
^1H NMR	δ 2.45 (s, 3H)	Methyl group singlet.
^1H NMR	δ 7.0 - 8.2 (m, 3H)	Aromatic protons. Look for the ortho-coupling doublet (H-3/H-4) and meta-coupling singlet (H-6).
LC-MS	$[\text{M}+\text{MeOH}-\text{Cl}]^+$	In methanol, converts to methyl ester. Mass observed will be Methyl Ester (MW 276).

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